Toluene-3-d1
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Overview
Description
Toluene-3-d1 is a deuterated form of toluene, where one of the hydrogen atoms in the methyl group is replaced by deuterium (a stable isotope of hydrogen). This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in various chemical reactions. The molecular formula of this compound is C7H7D, and it has a molecular weight of 93.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluene-3-d1 can be synthesized through several methods. One common approach involves the deuteration of toluene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In industrial settings, this compound is produced by catalytic deuteration of toluene. This process involves the use of a deuterium source, such as deuterium oxide (D2O), and a metal catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Toluene-3-d1 undergoes various chemical reactions similar to those of non-deuterated toluene. These reactions include:
Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid under different conditions.
Reduction: It can be reduced to form methylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is typical.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde, benzoic acid.
Reduction: Methylcyclohexane.
Substitution: Nitro-toluene, sulfonated toluene, halogenated toluene.
Scientific Research Applications
Toluene-3-d1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of toluene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of toluene in the body.
Industry: Applied in the development of new materials and chemicals, particularly in the study of catalytic processes
Mechanism of Action
The mechanism of action of Toluene-3-d1 is similar to that of non-deuterated toluene. It interacts with various molecular targets and pathways, including:
Ion Channels: Inhibits excitatory ion channels such as the NMDA receptor, nicotinic acetylcholine receptor, and serotonin 5-HT3 receptor.
Metabolic Pathways: Metabolized by cytochrome P450 enzymes to form benzoic acid and hippuric acid, which are excreted by the kidneys
Comparison with Similar Compounds
Similar Compounds
Benzene: A simpler aromatic hydrocarbon with no methyl group.
Ethylbenzene: Similar to toluene but with an ethyl group instead of a methyl group.
Xylene: Contains two methyl groups attached to the benzene ring
Uniqueness
Toluene-3-d1 is unique due to the presence of deuterium, which makes it an excellent tracer in scientific studies. Its chemical behavior is similar to that of toluene, but the presence of deuterium allows for the tracking of its movement and transformation in various reactions and processes .
Properties
Molecular Formula |
C7H8 |
---|---|
Molecular Weight |
93.14 g/mol |
IUPAC Name |
1-deuterio-3-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D |
InChI Key |
YXFVVABEGXRONW-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C1=CC=CC(=C1)C |
Canonical SMILES |
CC1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.